

Understanding the Molecular Target of Atr-IN-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atr-IN-4

Cat. No.: B10857828

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Target: ATR Kinase

Atr-IN-4 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.^[1] ATR is a crucial apical kinase in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity.^{[2][3][4][5]} ATR is activated in response to a broad range of DNA damage and replication stress, particularly at sites of single-stranded DNA (ssDNA).^{[2][4][6]}

Upon activation, ATR phosphorylates a multitude of substrates, with a key downstream target being the checkpoint kinase 1 (Chk1).^{[2][5]} This phosphorylation event initiates a signaling cascade that orchestrates cell cycle arrest, promotes DNA repair, and stabilizes replication forks.^{[2][3][5]} By inhibiting ATR, **Atr-IN-4** disrupts these critical cellular processes, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for survival due to intrinsic replication stress.^[3]

Quantitative Data

The potency and cellular activity of **Atr-IN-4** have been characterized in various cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)
DU145	Human Prostate Cancer	130.9
NCI-H460	Human Lung Cancer	41.33

Table 1: Cellular Activity of Atr-IN-4 in Cancer Cell Lines.[\[1\]](#)

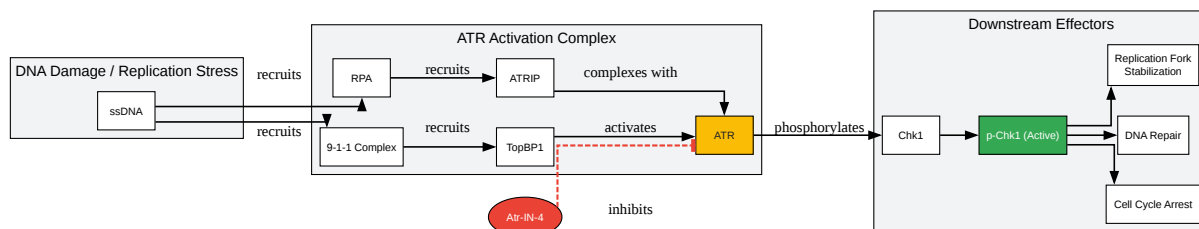
Note: Comprehensive kinase selectivity data for **Atr-IN-4** against a wide panel of kinases is not publicly available. The following table presents representative selectivity data for another potent and selective ATR inhibitor, M4344, to illustrate the typical selectivity profile of this class of compounds. M4344 demonstrates high selectivity for ATR with minimal off-target activity against a large panel of other protein kinases.[\[7\]](#)[\[8\]](#)

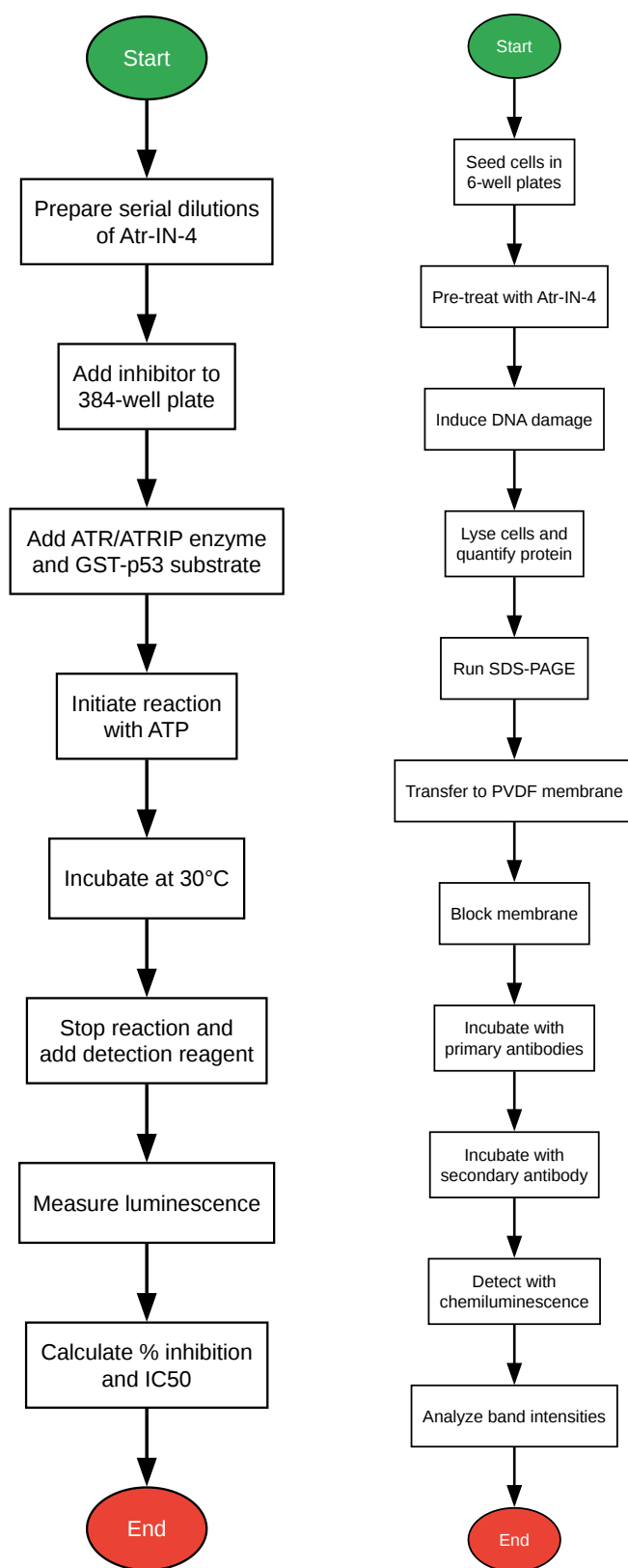
Kinase	Inhibition (Ki, pM)	Selectivity Fold vs. ATR
ATR	< 150	1
308 out of 312 other kinases	> 15,000	> 100

Table 2: Representative Kinase Selectivity Profile of a Potent ATR Inhibitor (M4344).
[\[7\]](#)[\[8\]](#)

Signaling Pathway and Mechanism of Action

Atr-IN-4 acts as an ATP-competitive inhibitor of ATR kinase. The following diagram illustrates the canonical ATR signaling pathway and the point of intervention by an ATR inhibitor like **Atr-IN-4**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Selective and Potent ATR Degradar for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the Molecular Target of Atr-IN-4: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857828#understanding-the-molecular-target-of-atr-in-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com